molecular formula C11H16BrNO3 B6277149 tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 2156595-17-2

tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B6277149
CAS RN: 2156595-17-2
M. Wt: 290.2
InChI Key:
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Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate (TB-BHPC) is an organic compound that has been studied for its potential applications in the field of scientific research. TB-BHPC is a small molecule that can be synthesized in the laboratory and has been found to possess a number of interesting properties.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. It has been found to possess a number of interesting properties, such as its ability to act as a catalyst in the synthesis of other compounds, its ability to interact with other molecules, and its potential to be used as a drug delivery system. tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has also been studied for its potential applications in the field of biochemistry, as it has been found to possess properties that can be used to study biochemical processes.

Mechanism of Action

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been found to possess a number of interesting properties that can be used to study biochemical processes. It has been found to interact with other molecules in a specific manner, which can be used to study the mechanism of action of a particular biochemical process. Additionally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been found to possess properties that can be used to control the rate and extent of a particular biochemical process.
Biochemical and Physiological Effects
tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been studied for its potential applications in the field of biochemistry. It has been found to possess a number of interesting properties that can be used to study biochemical processes. Additionally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been found to possess properties that can be used to study the effects of a particular biochemical process on physiological functions.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory, which makes it a useful reagent for laboratory experiments. Additionally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has been found to possess a number of interesting properties that can be used to study biochemical processes. However, one limitation of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate is that it is relatively unstable, which can make it difficult to use in certain laboratory experiments.

Future Directions

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate has a number of potential future directions of research. One potential direction is to further investigate the properties of tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate and its potential applications in the field of biochemistry. Additionally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate could be studied for its potential applications in drug delivery systems, as it has been found to possess properties that could be used to control the rate and extent of a particular biochemical process. Additionally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate could be studied for its potential applications in the field of materials science, as it has been found to possess properties that could be used to create new materials. Finally, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate could be studied for its potential applications in the field of nanotechnology, as it has been found to possess properties that could be used to create new nanomaterials.

Synthesis Methods

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate can be synthesized in the laboratory using a two-step process. The first step involves the reaction of tert-butyl bromide with 2-bromoethynyl-3-hydroxypyrrolidine-1-carboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate. The second step involves the purification of the product by column chromatography, and the product can then be isolated and characterized.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 2-bromoethynyl magnesium bromide followed by quenching with acid.", "Starting Materials": [ "tert-butyl 3-hydroxypyrrolidine-1-carboxylate", "2-bromoethynyl magnesium bromide", "acid" ], "Reaction": [ "Add 2-bromoethynyl magnesium bromide to tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous ether at -78°C under nitrogen atmosphere.", "Stir the reaction mixture for 2 hours at -78°C.", "Quench the reaction mixture with acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with brine and dry over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate." ] }

CAS RN

2156595-17-2

Product Name

tert-butyl 3-(2-bromoethynyl)-3-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C11H16BrNO3

Molecular Weight

290.2

Purity

95

Origin of Product

United States

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